molecular formula C8H12BNO3 B13969147 B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid CAS No. 1393536-53-2

B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid

Cat. No.: B13969147
CAS No.: 1393536-53-2
M. Wt: 181.00 g/mol
InChI Key: BGMMYPGEIDYDPH-UHFFFAOYSA-N
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Description

B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron-containing reagent such as triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed borylation reactions under controlled conditions can also be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and receptor antagonists. These molecules have potential therapeutic applications in treating various diseases .

Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

CAS No.

1393536-53-2

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(6-methoxy-2,5-dimethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-5-4-7(9(11)12)6(2)10-8(5)13-3/h4,11-12H,1-3H3

InChI Key

BGMMYPGEIDYDPH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1C)OC)C)(O)O

Origin of Product

United States

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